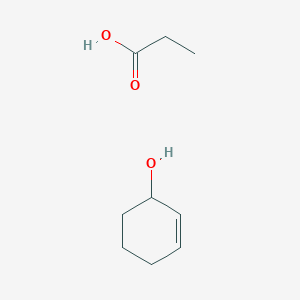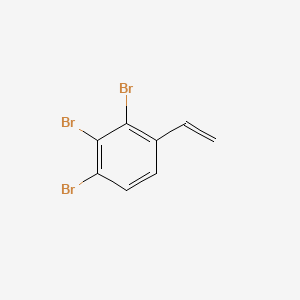
2,3,4-Tribromostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tribromostyrene is an organic compound with the molecular formula C8H5Br3. It is a derivative of styrene, where three bromine atoms are substituted at the 2nd, 3rd, and 4th positions of the benzene ring. This compound is known for its significant applications in various fields, including its use as a flame retardant in industrial products .
Méthodes De Préparation
The synthesis of 2,3,4-Tribromostyrene typically involves the bromination of styrene or its derivatives. One common method includes the use of phase transfer catalysts to facilitate the removal of hydrogen bromide in a two-phase system. The phases consist of an aqueous solution containing an alkali metal hydroxide and an organic phase containing β-bromoethyltribromobenzene in an alcohol solvent . Another method involves the bromination of styrene using bromine in the presence of a catalyst under controlled conditions .
Analyse Des Réactions Chimiques
2,3,4-Tribromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Polymerization: It can undergo polymerization to form poly(tribromostyrene), which is used in flame retardant applications.
Common reagents used in these reactions include bromine, alkali metal hydroxides, and phase transfer catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,4-Tribromostyrene has several applications in scientific research and industry:
Flame Retardants: It is widely used in the production of flame retardant materials for electronics, plastics, and building materials.
Polymer Chemistry: It is used in the synthesis of polymers with enhanced thermal stability and flame retardant properties.
Biological Research: The compound is studied for its potential effects on biological systems, although specific applications in medicine are still under investigation.
Mécanisme D'action
The mechanism by which 2,3,4-Tribromostyrene exerts its effects, particularly as a flame retardant, involves the release of bromine radicals during combustion. These radicals interfere with the combustion process by capturing free radicals, thereby inhibiting the propagation of the flame. The molecular targets and pathways involved in this process are primarily related to the disruption of the free radical chain reactions that sustain combustion .
Comparaison Avec Des Composés Similaires
2,3,4-Tribromostyrene can be compared with other brominated styrene derivatives such as 2,4,6-tribromostyrene and pentabromostyrene. While all these compounds serve as flame retardants, this compound is unique due to its specific bromination pattern, which provides distinct reactivity and stability properties .
Similar Compounds
- 2,4,6-Tribromostyrene
- Pentabromostyrene
- 2,3,5-Tribromostyrene
These compounds share similar applications but differ in their chemical properties and reactivity due to the different positions of bromine atoms on the benzene ring.
Propriétés
Numéro CAS |
30157-74-5 |
|---|---|
Formule moléculaire |
C8H5Br3 |
Poids moléculaire |
340.84 g/mol |
Nom IUPAC |
1,2,3-tribromo-4-ethenylbenzene |
InChI |
InChI=1S/C8H5Br3/c1-2-5-3-4-6(9)8(11)7(5)10/h2-4H,1H2 |
Clé InChI |
DOTSLXAPJSPHJZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C(=C(C=C1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
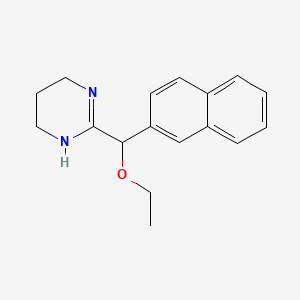
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
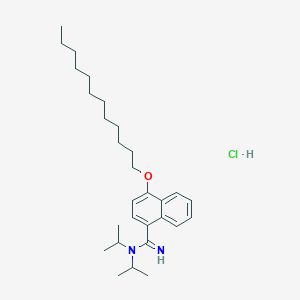
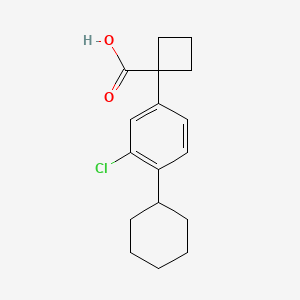
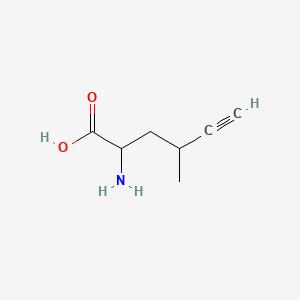
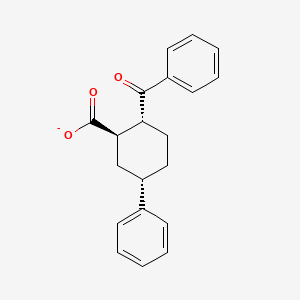
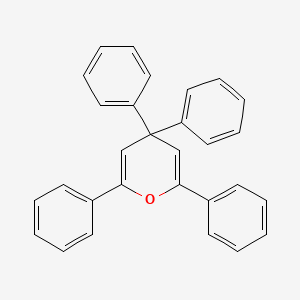

![2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid](/img/structure/B14692609.png)

